1-(4-Chloro-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine is a synthetic organic compound. Compounds of this nature are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine typically involves multiple steps:
Formation of 4-Chloro-benzenesulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Formation of 4-Methyl-piperidine-1-sulfonyl chloride: This involves reacting 4-methyl-piperidine with chlorosulfonic acid.
Coupling Reaction: The final step involves coupling the two sulfonyl chlorides with piperazine under basic conditions, often using a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or amines.
Substitution: Various substituted piperazines or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could play a role in forming strong interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chloro-benzenesulfonyl)-piperazine
- 4-(4-Methyl-piperidine-1-sulfonyl)-piperazine
- 1-(4-Methyl-piperidine-1-sulfonyl)-4-(4-chloro-phenyl)-piperazine
Uniqueness
1-(4-Chloro-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine is unique due to the presence of both 4-chloro-benzenesulfonyl and 4-methyl-piperidine-1-sulfonyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H24ClN3O4S2 |
---|---|
Molekulargewicht |
422.0 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C16H24ClN3O4S2/c1-14-6-8-19(9-7-14)26(23,24)20-12-10-18(11-13-20)25(21,22)16-4-2-15(17)3-5-16/h2-5,14H,6-13H2,1H3 |
InChI-Schlüssel |
XBBTWUFRCBLDGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.